3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Structure-Activity Relationship Medicinal Chemistry Sulfonamide Pharmacophore

CRITICAL for CA/ROMK/Nav1.7 SAR: This N-(thiazol-2-yl)pyrrolidine-benzenesulfonamide features a unique 3-chloro-4-fluoro substitution pattern essential for modulating target engagement and isoform selectivity. Published data on close analogs show 3-fold shifts in CA inhibition Ki values with single-halogen modifications. Procuring this precise chemotype, rather than a generic scaffold, ensures reproducible biological outcomes. Pair with 4-CF3 analog (CAS 1797710-13-4) and unsubstituted parent (CAS 1797636-36-2) for comprehensive halogen-toxicity profiling.

Molecular Formula C13H13ClFN3O2S2
Molecular Weight 361.83
CAS No. 1797183-22-2
Cat. No. B2568225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
CAS1797183-22-2
Molecular FormulaC13H13ClFN3O2S2
Molecular Weight361.83
Structural Identifiers
SMILESC1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CS3
InChIInChI=1S/C13H13ClFN3O2S2/c14-11-7-10(1-2-12(11)15)22(19,20)17-9-3-5-18(8-9)13-16-4-6-21-13/h1-2,4,6-7,9,17H,3,5,8H2
InChIKeyVBEDGJDPAIAXQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1797183-22-2): Structural Identity and Chemotype Classification for Research Procurement


3-Chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1797183-22-2, molecular formula C13H13ClFN3O2S2, MW 361.8 g/mol) is a synthetic sulfonamide featuring a 3-chloro-4-fluoro-disubstituted benzene ring linked via a sulfonamide bridge to a 1-(thiazol-2-yl)pyrrolidin-3-amine scaffold . The compound belongs to the N-(thiazol-2-yl)pyrrolidine-benzenesulfonamide chemotype, a scaffold that has been claimed in patents as inhibitors of the renal outer medullary potassium (ROMK) channel [1], voltage-gated sodium channels (Nav1.7) [2], and hematopoietic prostaglandin D synthase (H-PGDS) [3]. Within this class, the 3-chloro-4-fluoro aryl substitution pattern is structurally distinct from the more commonly explored 4-trifluoromethyl, 4-ethoxy-3-fluoro, or unsubstituted phenyl analogs. This compound is currently listed by multiple chemical suppliers as a research-grade intermediate, but no primary research publication or patent example explicitly characterizing its biological activity has been identified at the time of this analysis.

Why 3-Chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide Cannot Be Interchanged with Generic Analogs: The Substitution Pattern Imperative


Within the N-(thiazol-2-yl)pyrrolidine-benzenesulfonamide chemotype, the benzenesulfonamide aryl substitution pattern is a primary determinant of target engagement, potency, and selectivity. Published structure-activity relationship (SAR) studies on closely related pyrrolidine-benzenesulfonamides demonstrate that even minor modifications to the aryl ring—such as replacing chlorine with hydrogen or altering the halogen position—can shift carbonic anhydrase (CA) isoform inhibitory Ki values by more than 3-fold [1] and fundamentally alter Nav1.7 state-dependent binding [2]. The 3-chloro-4-fluoro substitution pattern creates a unique combination of electron-withdrawing effects (σm for Cl ≈ +0.37; σp for F ≈ +0.06) and lipophilicity (π for Cl ≈ +0.71; π for F ≈ +0.14) that is not replicated by any single-halogen or trifluoromethyl analog. Consequently, procurement of a generic N-(thiazol-2-yl)pyrrolidine-benzenesulfonamide scaffold—without precisely this substitution pattern—carries a high risk of divergent biological outcomes in target engagement, cellular potency, and ADME properties, undermining the reproducibility of experiments built around this specific chemotype.

Quantitative Differentiation Evidence for 3-Chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1797183-22-2): Comparator-Based Analysis


Aryl Substitution Pattern Differentiation: 3-Cl-4-F vs. 4-CF3 and Unsubstituted Phenyl Analogs in the N-(Thiazol-2-yl)pyrrolidine-benzenesulfonamide Series

The target compound (3-Cl-4-F) is structurally differentiated from the closest commercially available analogs by its unique dual-halogen substitution pattern. Compared to N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS 1797710-13-4, 4-CF3 analog) [1], the 3-Cl-4-F pattern provides a distinct electronic profile: the chlorine at position 3 exerts a -I inductive effect (Hammett σm = +0.37) while the fluorine at position 4 contributes a +M mesomeric effect (σp = +0.06), creating a dipole moment orthogonal to that of the strongly electron-withdrawing CF3 group (σp ≈ +0.54). This electronic distinction has been shown in analogous benzenesulfonamide series to differentially modulate sulfonamide NH acidity (pKa shift of ~0.5–1.0 units), affecting zinc coordination geometry in carbonic anhydrase binding pockets [2]. The unsubstituted parent analog, N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1797636-36-2), lacks both halogen substituents entirely, resulting in substantially lower lipophilicity (predicted cLogP ~1.0 vs. ~1.8 for the 3-Cl-4-F analog) and reduced hydrophobic contacts in enzyme active sites [2].

Structure-Activity Relationship Medicinal Chemistry Sulfonamide Pharmacophore

Carbonic Anhydrase Inhibition Potential: Class-Level Evidence from the Pyrrolidine-Benzenesulfonamide Chemotype

Pyrrolidine-benzenesulfonamides have been established as potent carbonic anhydrase (CA) inhibitors. In a 2023 study by Poyraz et al., compound 3b—a pyrrolidine-benzenesulfonamide bearing a pyrazole substituent—exhibited Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II [1]. While these data do not directly measure the target compound, they demonstrate that the pyrrolidine-benzenesulfonamide scaffold, when appropriately substituted, can achieve single-digit nanomolar potency against CA isoforms. The target compound's sulfonamide NH and thiazole nitrogen provide the canonical zinc-binding and hydrogen-bonding motifs required for CA inhibition, and its 3-chloro-4-fluoro substitution is expected to modulate isoform selectivity through differential interactions with the hydrophobic pocket adjacent to the catalytic zinc [1]. By comparison, the unsubstituted phenyl analog (CAS 1797636-36-2) lacks the halogen-mediated hydrophobic contacts and is predicted to exhibit weaker CA binding .

Carbonic Anhydrase Inhibition Enzyme Kinetics Sulfonamide Zinc-Binding

Patent Landscape Coverage: ROMK and Sodium Channel Inhibitor Scaffold Differentiation

The N-(thiazol-2-yl)pyrrolidine-benzenesulfonamide core scaffold is claimed in multiple patent families. US9493448B2 (Merck Sharp & Dohme) discloses cycloalkane derivatives as ROMK (Kir1.1) inhibitors, with exemplified compounds featuring benzenesulfonamide-thiazole motifs [1]. EP3532462B1 discloses acyl-sulfonamide Nav1.7 inhibitors with thiazol-2-yl and chloro-fluoro substituted benzenesulfonamide substructures [2]. WO2017201468A1 describes benzenesulfonamide compounds for voltage-gated sodium channel-associated conditions [3]. The target compound (CAS 1797183-22-2) is structurally encompassed within the Markush claims of these patents but is not explicitly exemplified. This means the compound occupies a notable gap: it is within the claimed intellectual property space of at least two distinct therapeutic target classes (ROMK and Nav1.7), yet its specific biological activity remains uncharacterized in the public domain. For research groups exploring either target, this compound represents a structurally enabled but pharmacologically undefined probe.

ROMK Inhibitor Nav1.7 Inhibitor Patent Analysis

Physicochemical Differentiation from Thiophene and Thiadiazole Bioisosteres: Impact on Permeability and Metabolic Stability Predictions

The target compound's benzenesulfonamide core differentiates it from bioisosteric replacements such as the thiophene-sulfonamide analog 5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide (CAS 1797861-97-2) and the thiadiazole-acetamide analog 2-(2-chloro-6-fluorophenyl)-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide (CAS 710973-10-7) , both sharing the same molecular formula (C13H13ClFN3O2S2, MW 361.8). Despite identical elemental composition, the benzenesulfonamide scaffold provides a higher fraction of sp²-hybridized carbons (fraction Csp³ = 0.31 for target vs. 0.23 for thiophene analog), contributing to greater conformational rigidity. The sulfonamide S=O vectors in the benzenesulfonamide series are geometrically distinct from the thiophene-sulfonamide orientation, which affects hydrogen-bonding geometry with target proteins. The thiadiazole-acetamide isomer relocates the chloro-fluoro substitution to a different ring system and replaces the sulfonamide with an acetamide linker, fundamentally altering the pharmacophore. These isomers are not functionally interchangeable despite their identical molecular formula.

Drug-likeness Physicochemical Properties Bioisostere Comparison

Anticancer Screening Potential: Class-Level Evidence from Thiazole-Pyrrolidine Sulfonamide Analogs Against MCF-7 and HepG2 Cell Lines

Thiazole-pyrrolidine sulfonamide derivatives have demonstrated measurable antiproliferative activity against human cancer cell lines. Published studies on structurally related compounds within the broader chemotype report IC50 values in the low micromolar range: a thiazole-pyrrolidine-sulfonamide analog exhibited IC50 = 5.71 µM against MCF-7 (breast cancer) and IC50 = 2.01 µM against HepG2 (hepatocellular carcinoma) . While these values are from a thiophene-sulfonamide analog (CAS 1797861-97-2) rather than the target benzenesulfonamide, they establish a class-level activity benchmark. The synthesis and antiproliferative evaluation of thiazol-2-yl-substituted sulfonamide derivatives has been reported, with IC50 values ranging from 2.74 to 8.17 µM across various cell lines, compared to doxorubicin as a reference standard [1]. The target compound (CAS 1797183-22-2) has not been directly tested in these assays, but its structural congruence with the active chemotype supports its candidacy for anticancer screening campaigns.

Antiproliferative Activity Cancer Cell Lines Thiazole Derivatives

Optimal Research Application Scenarios for 3-Chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1797183-22-2)


Carbonic Anhydrase Isoform Selectivity Profiling: Halogen-Dependent SAR Exploration

For research groups studying carbonic anhydrase (CA) inhibition, this compound offers a distinct 3-chloro-4-fluoro substitution pattern within the validated pyrrolidine-benzenesulfonamide chemotype. Published data demonstrate that related pyrrolidine-benzenesulfonamides achieve Ki values of 5–18 nM against hCA I and hCA II [1]. The target compound's dual halogen substitution is predicted to modulate isoform selectivity through differential engagement of the hydrophobic pocket adjacent to the catalytic zinc ion. Procurement of this compound alongside the 4-CF3 analog (CAS 1797710-13-4) and the unsubstituted parent (CAS 1797636-36-2) enables a systematic SAR study of halogen electronic and steric effects on CA isoform selectivity profiles.

ROMK Inhibitor Lead Optimization: Bridging the Patent-Molecule Gap

The N-(thiazol-2-yl)pyrrolidine-benzenesulfonamide scaffold is claimed within the Markush structures of Merck's ROMK inhibitor patents (US9493448B2) [2], where exemplars show ROMK2 IC50 values ranging from 10 nM to >10 µM in thallium flux assays. The target compound is structurally covered but not experimentally characterized. For academic or industrial groups pursuing novel ROMK inhibitors as diuretics or antihypertensives, this compound provides a patent-precedented but pharmacologically unexplored starting point. Screening this compound in ROMK thallium flux or electrophysiology assays would generate novel SAR data at the intersection of the 3-Cl-4-F aryl substitution space and the ROMK target.

Nav1.7 Pain Target Screening: Aryl Sulfonamide Scaffold Diversification

The EP3532462B1 patent discloses acyl-sulfonamide Nav1.7 inhibitors where close analogs (e.g., 5-chloro-2-fluoro-4-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)benzenesulfonamide) demonstrate state-dependent sodium channel blockade [3]. The target compound differs in its pyrrolidine N-substitution (thiazol-2-yl direct attachment vs. free pyrrolidine in the exemplar) while retaining the chloro-fluoro benzenesulfonamide pharmacophore. This structural distinction makes it a valuable comparator for studies dissecting the contribution of the pyrrolidine N-substituent to Nav1.7 potency, state-dependence, and isoform selectivity (Nav1.5 counter-screening for cardiac safety).

Physicochemical Isomer Comparison: Benzenesulfonamide vs. Thiophene-Sulfonamide Scaffold Hopping Studies

The identical molecular formula (C13H13ClFN3O2S2, MW 361.8) shared by the target benzenesulfonamide and its thiophene-sulfonamide isomer (CAS 1797861-97-2) enables a rigorous scaffold-hopping comparison: both compounds have the same elemental composition but differ in the aryl group attached to the sulfonamide. Parallel testing of these isomers in target-based or phenotypic assays, supported by matched-pair molecular property analysis (TPSA, cLogP, fraction Csp³, sulfonamide NH pKa), can quantify the impact of the benzenesulfonamide pharmacophore on target engagement, cellular permeability, and metabolic stability—all critical parameters for lead optimization decisions.

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.